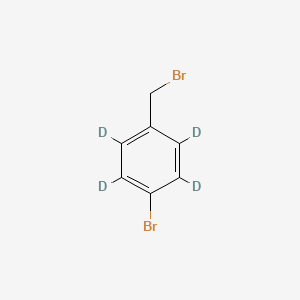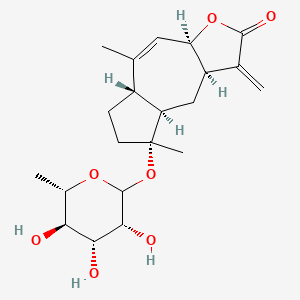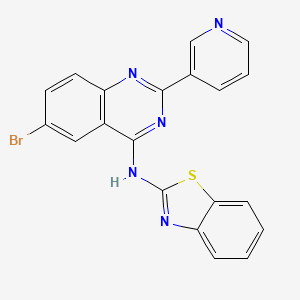
Egfr-IN-63
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr-IN-63 is a small-molecule inhibitor targeting the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase involved in the regulation of cell growth, survival, proliferation, and differentiation. This compound has gained attention due to its potential therapeutic applications, particularly in the treatment of cancers driven by aberrant EGFR signaling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-63 involves multiple steps, starting from commercially available starting materials. The key steps typically include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its inhibitory activity against EGFR. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required quality standards for pharmaceutical use.
Analyse Chemischer Reaktionen
Types of Reactions
Egfr-IN-63 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, are employed to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Egfr-IN-63 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of EGFR inhibitors.
Biology: Employed in cellular and molecular biology studies to investigate EGFR signaling pathways and their role in cell proliferation and survival.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly non-small cell lung cancer, where EGFR mutations are prevalent.
Industry: Utilized in the development of new EGFR-targeting drugs and in the optimization of existing therapeutic strategies.
Wirkmechanismus
Egfr-IN-63 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase domain. This binding inhibits the kinase activity of EGFR, preventing the phosphorylation of downstream signaling proteins involved in cell proliferation and survival. The inhibition of EGFR signaling leads to reduced tumor cell growth and increased apoptosis in cancer cells with aberrant EGFR activity.
Vergleich Mit ähnlichen Verbindungen
Egfr-IN-63 is compared with other EGFR inhibitors such as erlotinib, gefitinib, afatinib, and osimertinib. While these compounds share a common target, this compound is unique in its ability to selectively inhibit a broader range of EGFR mutations, including those that confer resistance to other inhibitors. This makes this compound a valuable addition to the arsenal of EGFR-targeting therapies.
List of Similar Compounds
- Erlotinib
- Gefitinib
- Afatinib
- Osimertinib
This compound stands out due to its enhanced selectivity and potency against various EGFR mutations, offering potential advantages in overcoming resistance mechanisms observed with other inhibitors.
Eigenschaften
Molekularformel |
C20H12BrN5S |
|---|---|
Molekulargewicht |
434.3 g/mol |
IUPAC-Name |
N-(6-bromo-2-pyridin-3-ylquinazolin-4-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C20H12BrN5S/c21-13-7-8-15-14(10-13)19(25-18(23-15)12-4-3-9-22-11-12)26-20-24-16-5-1-2-6-17(16)27-20/h1-11H,(H,23,24,25,26) |
InChI-Schlüssel |
PVDVDPIAKYSVQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)NC3=NC(=NC4=C3C=C(C=C4)Br)C5=CN=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4R)-1-[(2S)-2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12400916.png)

![4,5-Dihydroxy-2-((5-methyl-3,8-dimethylene-2-oxododecahydroazuleno[6,5-b]furan-5-yl)oxy)tetrahydro-2H-pyran-3-yl acetate](/img/structure/B12400924.png)
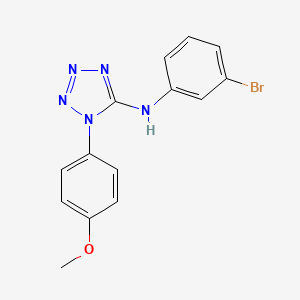
![(2R,3S,5S)-5-(hydroxymethyl)-2-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12400939.png)

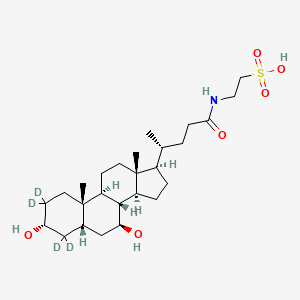
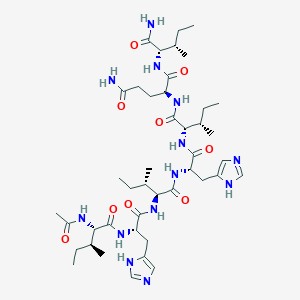
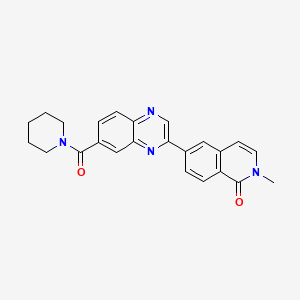

![4-[(E)-2-(3,4,5-trimethoxyphenyl)selenonylethenyl]-1H-indole](/img/structure/B12400995.png)
![(2R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12400999.png)
